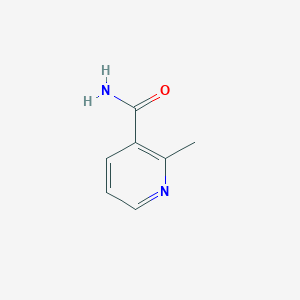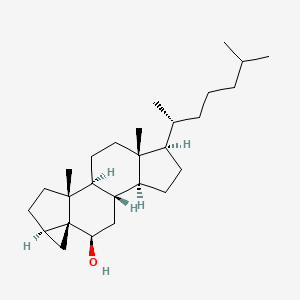
9,21-Didehydroryanodine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 9,21-Didehydroryanodine is a complex organic molecule with a unique pentacyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,21-Didehydroryanodine typically involves multiple steps, starting from simpler organic precursors. The key steps include cyclization reactions to form the pentacyclic core, followed by functional group modifications to introduce the hydroxyl, methyl, and pyrrole carboxylate groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process would be designed to ensure consistent quality and scalability, with considerations for cost-effectiveness and environmental impact. Advanced purification techniques, such as chromatography and crystallization, are employed to isolate the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
9,21-Didehydroryanodine undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to modify the double bonds and carbonyl groups.
Substitution: Functional groups can be substituted with other groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while reduction can lead to saturated derivatives
Scientific Research Applications
Chemistry
In chemistry, 9,21-Didehydroryanodine is studied for its unique structure and reactivity. It serves as a model compound for understanding complex organic reactions and developing new synthetic methodologies.
Biology and Medicine
In biology and medicine, this compound is investigated for its potential therapeutic properties
Industry
In industry, the compound’s unique properties make it a candidate for various applications, such as in the development of new materials, catalysts, and chemical intermediates.
Mechanism of Action
The mechanism by which 9,21-Didehydroryanodine exerts its effects depends on its interaction with molecular targets and pathways. The hydroxyl and carboxylate groups may form hydrogen bonds and electrostatic interactions with proteins, enzymes, or receptors, modulating their activity. The compound’s unique structure may also enable it to fit into specific binding sites, influencing biological processes.
Comparison with Similar Compounds
Similar Compounds
- [(1R,2R,3S,6S,7R,9S,10S,11S,13R,14R)-11-(1-Hydroxy-2-propanyl)-3,7,10-trimethyl-15-oxapentacyclo[7.5.1.01,6.07,13.010,14]pentadecan-2,6,9,11,13,14-hexol]
- [(1S,2R,3R,4R,5R,6S,7S,8R,9R,13R,14R,16S,17S,18R)-11-Ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-1-methyl-11-azapentacyclo[7.7.2.1~2,5~.0~3,8~.0~13,17~]nonadecane-4,5,7,8,14-pentol]
Uniqueness
9,21-Didehydroryanodine stands out due to its specific combination of functional groups and pentacyclic structure
Properties
Molecular Formula |
C25H33NO9 |
|---|---|
Molecular Weight |
491.5 g/mol |
IUPAC Name |
[(1S,2R,6S,7S,9R,10S,11S,12R,13S,14R)-2,6,9,11,13,14-hexahydroxy-7,10-dimethyl-3-methylidene-11-propan-2-yl-15-oxapentacyclo[7.5.1.01,6.07,13.010,14]pentadecan-12-yl] 1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C25H33NO9/c1-12(2)22(31)17(34-16(28)14-7-6-10-26-14)23(32)18(4)11-21(30)19(22,5)25(23,33)24(35-21)15(27)13(3)8-9-20(18,24)29/h6-7,10,12,15,17,26-27,29-33H,3,8-9,11H2,1-2,4-5H3/t15-,17-,18+,19+,20+,21-,22-,23-,24+,25-/m1/s1 |
InChI Key |
BPFNBBLVUYSFRK-ZRDWAMEOSA-N |
Isomeric SMILES |
CC(C)[C@]1([C@H]([C@]2([C@]3(C[C@@]4([C@@]1([C@@]2([C@]5([C@@]3(CCC(=C)[C@H]5O)O)O4)O)C)O)C)O)OC(=O)C6=CC=CN6)O |
Canonical SMILES |
CC(C)C1(C(C2(C3(CC4(C1(C2(C5(C3(CCC(=C)C5O)O)O4)O)C)O)C)O)OC(=O)C6=CC=CN6)O |
Synonyms |
9,21-didehydroryanodine DH-ryanodine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-butyl-N-methyl-4-[(2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)hydrazo]-4-oxobutanamide](/img/structure/B1253810.png)
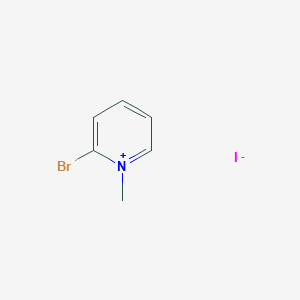
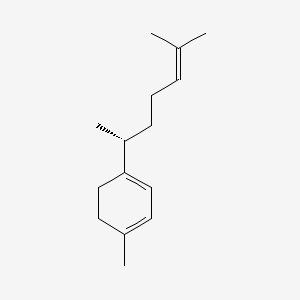
![1-Methoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-2-ol](/img/structure/B1253815.png)
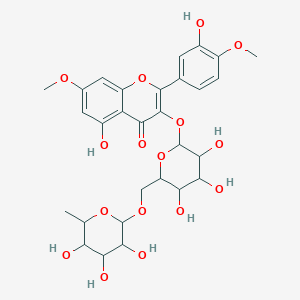

![5,5,10,15-Tetramethyl-7-oxapentacyclo[12.2.1.01,11.04,9.06,8]heptadecane-3,4,10,15,17-pentol](/img/structure/B1253819.png)
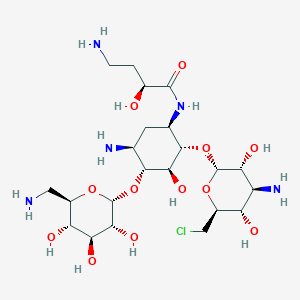
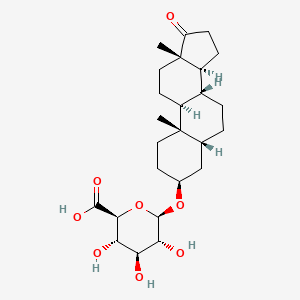
![methyl (2R,4R,6S,12R)-4-methyl-8-oxo-12-prop-1-en-2-yl-3,7,17-trioxatetracyclo[12.2.1.16,9.02,4]octadeca-1(16),9(18),14-triene-15-carboxylate](/img/structure/B1253825.png)

